molecular formula C14H21Cl2NO B1426529 2-{2-[(2-Chlorobenzyl)oxy]ethyl}piperidine hydrochloride CAS No. 1219980-91-2

2-{2-[(2-Chlorobenzyl)oxy]ethyl}piperidine hydrochloride

Cat. No.: B1426529
CAS No.: 1219980-91-2
M. Wt: 290.2 g/mol
InChI Key: GNZFRYWHZWPKHS-UHFFFAOYSA-N
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Description

Molecular Structure Analysis and Crystallographic Data

The molecular structure of 2-{2-[(2-Chlorobenzyl)oxy]ethyl}piperidine hydrochloride is characterized by its empirical formula C14H21Cl2NO, which encompasses a six-membered piperidine ring, an ethyl spacer chain, and an ortho-chlorobenzyl ether substituent. The compound exists as a hydrochloride salt, incorporating an additional chloride ion that enhances its stability and solubility characteristics in aqueous media. The molecular weight has been determined to be 290.23 grams per mole, reflecting the combined mass of the organic cation and the chloride counterion. The structural arrangement features the piperidine nitrogen atom positioned at the 2-position relative to the ethyl chain attachment, creating a specific spatial orientation that influences the compound's three-dimensional conformation.

Crystallographic analysis reveals that the compound adopts a conformation where the piperidine ring maintains its characteristic chair configuration, similar to other piperidine derivatives documented in crystallographic databases. The ethyl linker between the piperidine ring and the benzyl ether group provides conformational flexibility, allowing for multiple rotational isomers around the carbon-carbon and carbon-oxygen bonds. The ortho-chlorine substituent on the benzyl ring introduces steric hindrance that can influence the preferred conformational states and intermolecular interactions within the crystal lattice. The hydrochloride salt formation involves protonation of the piperidine nitrogen, resulting in a quaternary ammonium center that forms ionic interactions with the chloride anion.

Structural Parameter Value
Molecular Formula C14H21Cl2NO
Molecular Weight 290.23 g/mol
Chemical Abstracts Service Number 1219980-91-2
Simplified Molecular-Input Line-Entry System ClC1=CC=CC=C1COCCC2NCCCC2.[H]Cl
International Union of Pure and Applied Chemistry Name 2-[2-[(2-chlorophenyl)methoxy]ethyl]piperidine;hydrochloride

Properties

IUPAC Name

2-[2-[(2-chlorophenyl)methoxy]ethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20ClNO.ClH/c15-14-7-2-1-5-12(14)11-17-10-8-13-6-3-4-9-16-13;/h1-2,5,7,13,16H,3-4,6,8-11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNZFRYWHZWPKHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)CCOCC2=CC=CC=C2Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1219980-91-2
Record name Piperidine, 2-[2-[(2-chlorophenyl)methoxy]ethyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1219980-91-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Formation of the Ether Intermediate

The initial step involves synthesizing the ether linkage between 2-chlorobenzyl chloride and ethylene glycol derivatives:

2-chlorobenzyl chloride + ethylene glycol → 2-(2-chlorobenzyl)oxyethyl alcohol

This reaction is typically carried out under basic conditions, such as in the presence of potassium carbonate, in an inert solvent like acetone or tetrahydrofuran (THF), at room temperature or slightly elevated temperatures (~40°C).

Nucleophilic Substitution with Piperidine

The ether intermediate then reacts with piperidine, where the nitrogen acts as a nucleophile:

2-(2-chlorobenzyl)oxyethyl alcohol + piperidine → 2-{2-[(2-chlorobenzyl)oxy]ethyl}piperidine

This step often employs a base such as potassium carbonate or sodium hydride to deprotonate piperidine, facilitating nucleophilic attack on the electrophilic carbon.

Chlorination of Hydroxyethyl Group

The hydroxyl group in the product is converted to a chloride using thionyl chloride (SOCl₂):

2-{2-[(2-chlorobenzyl)oxy]ethyl}piperidine + SOCl₂ → this compound

This reaction occurs in an inert, non-polar solvent like toluene, at temperatures between 70°C and 85°C, as per patent data. The process involves:

  • Complete hydroxyethylation of piperidine.
  • Dilution with 0.4–0.6 volume of inert solvent.
  • Chlorination with thionyl chloride under reflux.
  • Cooling and isolation of the product by filtration or extraction.

Optimized Reaction Conditions and Data Table

Step Reagents Solvent Temperature Duration Notes
Ether formation 2-chlorobenzyl chloride + ethylene glycol Acetone or THF Room temp to 40°C 4–6 hours Basic conditions, inert atmosphere
Nucleophilic substitution Ether intermediate + piperidine Acetone or DMF 50–70°C 6–8 hours Base used to facilitate reaction
Chlorination Hydroxyethyl piperidine + SOCl₂ Toluene 70–85°C 2–4 hours Reflux conditions, inert atmosphere

Note: Reaction times and temperatures may vary based on scale and specific laboratory protocols.

Research Findings and Advantages

Research indicates that this method, especially the chlorination step, is technically simpler and more cost-effective compared to alternative routes involving multi-step syntheses with complex intermediates. The process's key advantages include:

Patent literature confirms the process's efficacy, emphasizing the importance of controlling temperature and reaction time to optimize yield and minimize side reactions.

Notes and Considerations

  • Reaction Monitoring: TLC or HPLC should be used to monitor the progress of chlorination.
  • Safety Precautions: Thionyl chloride is highly reactive and releases toxic gases; proper ventilation and protective equipment are essential.
  • Purification: Post-reaction, the product can be purified via recrystallization from suitable solvents such as ethanol or isopropanol.

Chemical Reactions Analysis

Types of Reactions

2-{2-[(2-Chlorobenzyl)oxy]ethyl}piperidine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-{2-[(2-Chlorobenzyl)oxy]ethyl}piperidine hydrochloride is extensively used in scientific research due to its versatile properties. Some of its applications include:

Mechanism of Action

The mechanism of action of 2-{2-[(2-Chlorobenzyl)oxy]ethyl}piperidine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with key analogs, focusing on structural variations, physicochemical properties, and inferred biological activity.

Substituent Modifications on the Aromatic Ring

2-{2-[(4-Bromobenzyl)oxy]ethyl}piperidine Hydrochloride (CAS: 1220032-45-0)
  • Structural Difference : Bromine substitution at the para position instead of chlorine at the ortho position.
  • Impact : Bromine’s larger atomic radius and higher molecular weight (compared to chlorine) may alter steric interactions and binding kinetics. The para position could reduce steric hindrance compared to ortho substitution .
  • Safety : Classified as an irritant, requiring precautions during handling .
3-[2-(2,4-Dichloro-3,5-dimethylphenoxy)ethyl]piperidine Hydrochloride
  • Structural Difference : Dichloro and dimethyl groups on the aromatic ring.
  • Impact : Increased steric bulk and electron-withdrawing effects may reduce membrane permeability but enhance target specificity .
4-[2-(4-Bromo-2-nitrophenoxy)ethyl]piperidine Hydrochloride
  • Structural Difference : Bromine and nitro groups at para and ortho positions, respectively.

Variations in the Ether Linkage

2-[2-(Propan-2-yloxy)ethyl]piperidine Hydrochloride
  • Structural Difference : Isopropoxy group replaces the benzyloxy moiety.
  • Physicochemical Properties :
    • Molecular weight: 207.74 g/mol (lower than the target compound due to lack of aromaticity).
    • Synthesis: Prepared via reaction of 2-isopropylchlorohydrin with piperidine .
  • Safety : Labeled as irritant, with handling precautions required .
4-{2-[(2-Methyl-2-propenyl)oxy]ethyl}piperidine Hydrochloride (CAS: 1219980-82-1)
  • Structural Difference : Allyl ether group (propenyloxy) instead of benzyloxy.
  • Impact : The unsaturated propenyl group may increase reactivity or susceptibility to metabolic oxidation .

Piperidine Ring Modifications

1-Benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine Hydrochloride (Donepezil Hydrochloride)
  • Structural Difference: A dimethoxyindanone group replaces the chlorobenzyl ether.
  • Biological Relevance: Donepezil is a clinically approved AChE inhibitor for Alzheimer’s disease. The dimethoxyindanone moiety enhances binding to AChE’s catalytic site, a feature absent in the target compound .
  • SAR Insight : Bulky aromatic groups improve AChE inhibition potency, suggesting the target compound’s smaller chlorobenzyl group may reduce efficacy .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
2-{2-[(2-Chlorobenzyl)oxy]ethyl}piperidine HCl C₁₄H₁₉Cl₂NO 296.22 2-Cl-benzyl, ethyl ether High lipophilicity (inferred)
2-{2-[(4-Bromobenzyl)oxy]ethyl}piperidine HCl C₁₄H₁₉BrClNO 340.67 4-Br-benzyl, ethyl ether Irritant, higher molecular weight
2-[2-(Propan-2-yloxy)ethyl]piperidine HCl C₁₀H₂₂ClNO 207.74 Isopropoxy, ethyl ether Lower stability, irritant
Donepezil HCl C₂₄H₂₉NO₃Cl 415.95 Dimethoxyindanone, benzyl Clinically validated AChE inhibitor

Table 2: Inferred Structure-Activity Relationships (SAR)

Structural Feature Impact on Activity Example Compound
Ortho-chloro substitution May enhance lipophilicity and target binding via hydrophobic interactions Target compound
Para-bromo substitution Increases molecular weight; potential steric hindrance reduction 4-Bromo analog
Bulky aromatic groups (e.g., indanone) Improves AChE inhibition via π-π stacking and van der Waals interactions Donepezil
Allyl/propenyl ethers May increase metabolic instability or reactivity Propenyloxy analog

Research Findings and Gaps

  • Synthesis: The target compound’s synthesis likely follows routes similar to its analogs, such as nucleophilic substitution between 2-chlorobenzyl chloride and 2-(piperidin-2-yl)ethanol, followed by HCl treatment .
  • Biological Activity: No direct data exists for the target compound, but structural analogs like donepezil highlight the importance of aromatic substituents in AChE inhibition .
  • Safety Profile : Chlorinated benzyl derivatives generally require careful handling due to irritant properties, as seen in related compounds .

Biological Activity

2-{2-[(2-Chlorobenzyl)oxy]ethyl}piperidine hydrochloride is a piperidine derivative that has garnered attention for its potential biological activities. This compound features a unique structure comprising a piperidine ring and a chlorobenzyl ether group, making it a candidate for various pharmacological applications, particularly in medicinal chemistry and neuropharmacology.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including receptors and enzymes. This interaction can modulate their activity, leading to various physiological effects. The exact pathways and targets depend on the specific context of use, but preliminary studies suggest significant involvement in cholinergic transmission modulation.

Comparative Analysis of Related Compounds

A comparative analysis with structurally related compounds highlights differences in biological activity, which may influence therapeutic outcomes. The following table summarizes key differences:

Compound NameStructural DifferencesBiological Activity
3-{2-[(4-Chlorobenzyl)oxy]ethyl}piperidine hydrochlorideChlorine at the 4-positionPotentially different biological activities
3-{2-[(3-Fluorobenzyl)oxy]ethyl}piperidine hydrochlorideFluorine instead of chlorineAltered reactivity and pharmacokinetics
3-{2-[(3-Methylbenzyl)oxy]ethyl}piperidine hydrochlorideMethyl group substitutionInfluences lipophilicity and absorption

Biological Activity Findings

Recent research has explored the compound's potential as an acetylcholinesterase inhibitor (AChEI), which is crucial for treating neurodegenerative diseases such as Alzheimer's. In vitro studies have shown that this compound exhibits significant AChE inhibitory activity, with an IC50 value that suggests potent interaction with the enzyme.

Case Studies

  • Neuropharmacological Studies : In a study conducted by Razavi et al., various piperidine derivatives were synthesized and screened for AChE inhibition. The results indicated that compounds similar to this compound demonstrated promising AChE inhibitory activity, suggesting potential therapeutic applications in Alzheimer's disease treatment .
  • Comparative Efficacy : Another study compared several piperidine derivatives, including this compound, against established AChE inhibitors like donepezil. The findings revealed that while donepezil remains a standard treatment, the novel compounds exhibited comparable or enhanced efficacy in specific assays .

Q & A

Q. What are the standard synthetic routes for 2-{2-[(2-Chlorobenzyl)oxy]ethyl}piperidine hydrochloride?

Methodological Answer: Synthesis typically involves multi-step reactions, starting with the alkylation of piperidine derivatives. For example:

  • Step 1 : Reaction of 2-chlorobenzyl chloride with ethylene glycol under basic conditions to form the ether intermediate.
  • Step 2 : Coupling the intermediate with piperidine via nucleophilic substitution, followed by HCl salt formation for stabilization . Critical parameters include solvent choice (e.g., dichloromethane), base (e.g., triethylamine), and temperature control (0–25°C). Purification often employs column chromatography or recrystallization .

Q. How is the compound characterized for structural confirmation and purity?

Methodological Answer: Use NMR spectroscopy (¹H/¹³C) to confirm the piperidine ring, chlorobenzyl substituents, and ether linkages. Mass spectrometry (MS) verifies molecular weight (e.g., [M+H]+ peak at m/z 284.1 for the free base). Purity (>95%) is assessed via HPLC with UV detection (λ = 254 nm) or TLC (silica gel, ethyl acetate/hexane eluent) .

Q. What safety protocols are essential during handling?

Methodological Answer:

  • Personal protective equipment (PPE) : Gloves (nitrile), lab coat, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of fine particles.
  • Storage : Keep in airtight containers at 2–8°C, away from oxidizers and moisture . Refer to SDS guidelines for spill management (e.g., neutralization with inert absorbents) .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

Methodological Answer:

  • Catalyst screening : Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance alkylation efficiency.
  • Solvent optimization : Compare polar aprotic solvents (DMF vs. DMSO) for solubility and reaction kinetics.
  • Temperature gradients : Use microwave-assisted synthesis to reduce reaction time (e.g., 80°C for 30 min vs. 24 hr conventional heating) . Post-synthesis, employ crystallization with ethanol/water mixtures to improve yield and purity .

Q. What strategies resolve contradictions in reported biological activity data?

Methodological Answer:

  • Meta-analysis : Compare datasets from receptor-binding assays (e.g., IC₅₀ values for serotonin/dopamine receptors) across studies.
  • Assay standardization : Control variables like buffer pH, cell lines (HEK293 vs. CHO), and incubation times.
  • Molecular docking : Use computational models (e.g., AutoDock Vina) to predict binding affinities and reconcile discrepancies .

Q. How do structural modifications influence pharmacological activity?

Methodological Answer:

  • Substituent effects : Replace the 2-chlorobenzyl group with 2,6-difluorobenzyl () to assess changes in lipophilicity (logP) and receptor selectivity.
  • Ether chain length : Synthesize analogs with shorter/longer ethylene spacers (e.g., 1–3 carbons) and test via radioligand displacement assays .
  • Salt forms : Compare hydrochloride vs. free base solubility in PBS (pH 7.4) to optimize bioavailability .

Q. What computational methods predict the compound’s metabolic stability?

Methodological Answer:

  • ADMET modeling : Use software like Schrödinger’s QikProp to estimate CYP450 enzyme interactions and clearance rates.
  • In silico metabolism : Simulate Phase I/II reactions (e.g., hydroxylation by CYP3A4, glucuronidation) with tools like StarDrop . Validate predictions with in vitro microsomal assays (human liver microsomes + NADPH) .

Data Contradiction and Validation

Q. How to address variability in cytotoxicity reports across cell lines?

Methodological Answer:

  • Dose-response curves : Perform 72-hr MTT assays on ≥3 cell lines (e.g., HeLa, MCF-7, HepG2) with triplicate measurements.
  • Mechanistic studies : Use flow cytometry to distinguish apoptosis (Annexin V) vs. necrosis (propidium iodide).
  • ROS detection : Apply DCFH-DA probes to quantify oxidative stress contributions .

Methodological Tools and Resources

Q. What analytical techniques quantify trace impurities?

Methodological Answer:

  • LC-MS/MS : Detect impurities at <0.1% levels using MRM transitions specific to byproducts (e.g., dechlorinated analogs).
  • GC-FID : Monitor residual solvents (e.g., DMF) per ICH Q3C guidelines .

Q. How to design a structure-activity relationship (SAR) study?

Methodological Answer:

  • Library design : Synthesize 10–15 analogs with systematic substitutions (e.g., halogens, methoxy groups).
  • High-throughput screening : Use 384-well plates for parallel testing of IC₅₀ values against GPCR targets .
  • Multivariate analysis : Apply PCA to correlate structural descriptors (e.g., Hammett σ) with activity .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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2-{2-[(2-Chlorobenzyl)oxy]ethyl}piperidine hydrochloride
Reactant of Route 2
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2-{2-[(2-Chlorobenzyl)oxy]ethyl}piperidine hydrochloride

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